molecular formula C7H9N<br>C7H9N<br>C6H4CH3NH2 B7760932 p-Toluidine CAS No. 26915-12-8

p-Toluidine

Cat. No.: B7760932
CAS No.: 26915-12-8
M. Wt: 107.15 g/mol
InChI Key: RZXMPPFPUUCRFN-UHFFFAOYSA-N
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Description

p-Toluidine (4-methylaniline) is an aromatic amine with the chemical formula C₆H₄(NH₂)(CH₃), featuring a methyl group para to the amino group on the benzene ring. It is widely used as an intermediate in the synthesis of dyes, pigments, pharmaceuticals, and polymers . Key properties include:

  • Molecular weight: 107.15 g/mol
  • Appearance: Colorless to pale yellow crystalline solid
  • Solubility: Slightly soluble in water, soluble in ethanol and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluidine can be synthesized through the reduction of p-nitrotoluene . The reduction process typically involves the use of reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation using a metal catalyst like palladium on carbon. The reaction conditions usually require heating and stirring to ensure complete reduction .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar reduction methods. The process involves the catalytic hydrogenation of p-nitrotoluene in the presence of a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Oxidizing Agents and Products

p-Toluidine reacts with various oxidants under different conditions to form distinct products:

Oxidizing Agent Conditions Main Product(s) Yield/Selectivity Reference
KMnO₄Dilute H₂SO₄, 60°CTrimer (2-amino-5-methyl-1,4-benzoquinone-1,4-(4-methylphenylimine))100% selectivity
K₂Cr₂O₇Dilute H₂SO₄, 60°CTetramer (2-amino-5-methyl-1,4-benzoquinone-1,4-bis(4-methylphenylimine))~70% selectivity
H₂O₂ + M/NTS catalystMethanol, 60°C, 0.75:1 mole ratio4,4′-dimethylazobenzene (94%) and 4,4′-dimethylazoxybenzene (6%)93% conversion
  • Mechanistic Insight :
    Oxidation with H₂O₂ in the presence of magnetite-supported nanocrystalline titanium silicalite-1 (M/NTS) proceeds via a nitroso intermediate. This intermediate couples with this compound to form 4,4′-dimethylazobenzene, while partial oxidation yields the azoxy derivative .

Effect of Mole Ratio (this compound:H₂O₂)

Mole Ratio Conversion (%) Azo Selectivity (%) Azoxy Selectivity (%)
0.25878713
0.7590946
3.0090946

Effect of Catalyst Quantity

Catalyst (g) Conversion (%) Azo Selectivity (%)
0.0533.792
0.159394
0.259394

Acid-Base Reactions

This compound neutralizes acids exothermically to form water-soluble salts:

This compound+HClp-Toluidinium chloride+H2O\text{this compound} + \text{HCl} \rightarrow \text{p-Toluidinium chloride} + \text{H}_2\text{O}

This property is exploited in synthesis and purification .

Schiff Base Formation

This compound reacts with salicylaldehyde in ethanol under reflux (glacial acetic acid catalyst) to form a bidentate Schiff base ligand:

This compound+SalicylaldehydeSchiff Base+H2O\text{this compound} + \text{Salicylaldehyde} \rightarrow \text{Schiff Base} + \text{H}_2\text{O}

Characterization Data :

  • UV-Vis : λ<sub>max</sub> at 320 nm (π→π* transition of conjugated imine) .

  • Fluorescence : Emission peak at 450 nm in methanol .

  • ¹H-NMR : δ 8.3 ppm (imine proton), δ 6.6–7.3 ppm (aromatic protons) .

Biodegradation

  • Pathway : this compound undergoes ring hydroxylation in rats to form 2-amino-5-methylphenol, which is excreted via urine .

  • Photodegradation : Atmospheric half-life of ~2.9 hours via reaction with OH radicals .

Pyrolysis

This compound forms during the pyrolysis of organic materials and has been detected in gasoline and river systems (e.g., 1 µg/L in the Rhine River) .

Reactivity with Reducing Agents

This compound reacts violently with strong reducing agents (e.g., hydrides), producing flammable hydrogen gas :

This compound+LiAlH4Reduction Products+H2\text{this compound} + \text{LiAlH}_4 \rightarrow \text{Reduction Products} + \text{H}_2 \uparrow

Scientific Research Applications

Chemical Synthesis

Dye Manufacturing:
p-Toluidine serves as a key intermediate in the production of various dyes. It is utilized in synthesizing azo dyes and other colorants, which are essential in textile and paper industries. The compound's ability to undergo electrophilic substitution reactions makes it suitable for creating vibrant dye products .

Pharmaceuticals:
In the pharmaceutical industry, this compound is used as a precursor for synthesizing several medicinal compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Additionally, it plays a role in the synthesis of local anesthetics like prilocaine, which can lead to methemoglobinemia as a side effect .

Polymer Chemistry:
this compound is employed in producing various polymers and polymer additives. Its application includes serving as a curing agent in epoxy resins and a stabilizer in plastics. The compound's functionality allows it to enhance the mechanical properties of polymers while also improving their resistance to environmental degradation .

Agricultural Applications

Herbicides and Pesticides:
The compound is integral in producing herbicides such as metolachlor and acetochlor, which are widely used in agriculture for weed control. These herbicides benefit from the chemical structure of this compound, allowing for effective targeting of unwanted plant species while minimizing harm to crops .

Toxicological Studies

Research on this compound has revealed important insights into its toxicological profile. Studies indicate that exposure can lead to methemoglobinemia, particularly at high doses. This condition results from the oxidation of hemoglobin, reducing its oxygen-carrying capacity. Toxicity assessments have shown that repeated exposure can affect liver function and blood parameters in laboratory animals .

Case Study 1: Toxicological Assessment

A study conducted by the National Toxicology Program assessed the long-term effects of this compound on rats. The findings indicated dose-dependent increases in methemoglobin levels and liver weight ratios, suggesting potential systemic toxicity at elevated doses .

Case Study 2: Dye Production

A project at a university focused on optimizing the synthesis of this compound through nitroarene reduction reactions. The study aimed to enhance yield efficiency for dye manufacturing processes while ensuring environmental sustainability by minimizing waste products during synthesis .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Chemical SynthesisDye production (azo dyes)Essential for vibrant colorants in textiles and papers
PharmaceuticalsPrecursor for local anestheticsCan cause methemoglobinemia; therapeutic potential explored
Polymer ChemistryCuring agents in resinsEnhances mechanical properties and environmental resistance
Agricultural ChemicalsHerbicides (metolachlor, acetochlor)Effective weed control with minimal crop damage

Mechanism of Action

The mechanism of action of p-Toluidine involves its interaction with various molecular targets and pathways. For example, in oxidative coupling reactions, this compound reacts with catecholamines to form water-soluble dyes. This reaction is facilitated by the presence of catalysts and specific reaction conditions . The compound’s ability to undergo electrophilic aromatic substitution also plays a crucial role in its reactivity and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aniline (C₆H₅NH₂)

Structural Difference : Lacks the methyl group present in p-toluidine.

  • Reactivity : Aniline undergoes electrophilic substitution more readily than this compound due to the electron-donating methyl group in the latter, which slightly deactivates the ring .
  • Toxicity : Both induce methemoglobinemia via phenylhydroxylamine metabolites, but this compound’s methyl group enhances metabolic stability, leading to prolonged oxidative damage .
  • Applications : Aniline is a precursor for polyurethanes; this compound is preferred in azo dye synthesis due to its regioselective coupling .

o-Toluidine (2-methylaniline) and m-Toluidine (3-methylaniline)

Structural Difference: Methyl group positioned ortho or meta to the amino group.

Property This compound o-Toluidine m-Toluidine
Azo Compound Yield Moderate (trimer/tetramer) High (efficient azo bonds) Moderate
Hydrogen Bonding Forms H-bonds with Asp-206 in laccase enzymes Less steric hindrance for H-bonding Intermediate steric effects
Carcinogenicity Liver carcinogen in mice Classified as a human carcinogen Limited carcinogenicity data
  • Reactivity: o-Toluidine’s proximity of methyl and amino groups sterically hinders reactions, whereas this compound’s para-substitution allows for linear polymerization during oxidation .

N,N-Dimethyl-p-toluidine (DMPT)

Structural Difference: N-methylation of the amino group in this compound.

  • Toxicity: DMPT is a potent liver carcinogen in both rats and mice, unlike this compound, which affects only mice. This difference arises from DMPT’s formation of p-methylphenylhydroxylamine and reactive imine methide intermediates, which enhance DNA adduct formation .
  • Applications : DMPT serves as a radical initiator accelerator in dental resins, whereas this compound is avoided in medical applications due to toxicity .

4-Chloroaniline (C₆H₄Cl(NH₂))

Structural Difference: Chlorine substituent para to the amino group vs. methyl in this compound.

  • Reactivity : The electron-withdrawing Cl group reduces basicity and slows electrophilic substitution compared to this compound.
  • Toxicity : Both form protein radicals via peroxidase activation, but 4-chloroaniline’s higher electronegativity increases radical stability, exacerbating oxidative damage .

Key Research Findings

Metabolic and Toxicological Profiles

  • This compound : Generates N-hydroxylated metabolites that covalently bind to hemoglobin and DNA, inducing hepatic oxidative stress (Nrf2 pathway activation) and liver lesions at doses ≥60 mg/kg/day in rats .
  • DMPT : Benchmark dose (BMDL) for liver transcriptomic alterations is 2 mg/kg/day, 10× lower than this compound, indicating higher potency .

Environmental Impact

Biological Activity

p-Toluidine, an aromatic amine with the chemical formula C7H9NC_7H_9N, is widely used in various industrial applications, including dye manufacturing and as a precursor for pharmaceuticals. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic effects, and antibacterial properties, supported by research findings and case studies.

Toxicological Profile

Acute Toxicity
this compound is classified as a hazardous substance, with significant acute toxicity observed in various studies. The primary toxicological concern is its ability to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity.

  • Methemoglobin Formation : Studies have shown that this compound can increase methemoglobin levels in rats and other animals. For instance, in a study where rats were administered doses ranging from 40 to 160 mg/kg bw/day, methemoglobin levels increased significantly, reaching up to 10.5% after prolonged exposure .
  • LD50 Values : The lethal dose (LD50) for this compound has been reported at approximately 985 mg/kg bw for rats following oral administration .
  • Skin Sensitization : this compound has also been identified as a skin sensitizer. In patch tests with guinea pigs, it produced positive reactions, indicating potential allergic responses upon dermal exposure .

Metabolic Pathways

The metabolism of this compound involves N-hydroxylation mediated by cytochrome P450 enzymes, leading to the formation of nitroso derivatives. This metabolic process is associated with the production of methaemoglobin .

  • Half-Life Studies : The biological half-life of this compound varies significantly between species; in rats, it ranges from 12 to 15 hours after oral administration while being much shorter (around 1 hour) in dogs when given intravenously .

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound derivatives. Schiff bases synthesized from this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Synthesis of Schiff Bases : Research demonstrated that Schiff bases derived from this compound and benzaldehyde exhibited strong antibacterial properties. One compound showed significant efficacy against Escherichia coli, while others displayed moderate activity against various bacterial strains .
  • Mechanism of Action : The antibacterial action of these compounds may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes within bacterial cells.

Case Studies and Research Findings

Several case studies underscore the importance of understanding the biological activity of this compound:

  • Human Biomonitoring Studies : In biomonitoring studies, this compound was detected in the blood and urine of non-smokers and smokers alike, indicating environmental exposure and potential health risks associated with tobacco use .
  • Long-Term Exposure Effects : A study involving long-term exposure (up to 18 months) revealed that both p- and m-toluidine primarily affect erythrocytes (red blood cells) and liver function, with increased liver weight ratios observed in treated animals .
  • Clastogenic Effects : In vitro studies have indicated that this compound can exhibit clastogenic effects (causing chromosome breakage) in certain cell lines when activated by metabolic processes involving S9 mix .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-toluidine in a laboratory setting?

p-Toluidine is commonly synthesized via catalytic hydrogenation of p-nitrotoluene using Pd/C as a catalyst. A typical protocol involves dissolving p-nitrotoluene and ammonium formate in methanol, with acetic acid as a proton donor, and heating the mixture to 58°C under nitrogen to maintain an inert environment . High-performance liquid chromatography (HPLC) is used to monitor reaction progress by analyzing peak areas corresponding to reactant and product concentrations .

Q. How can researchers safely handle p-toluidine to minimize exposure risks during experiments?

  • Engineering controls : Use fume hoods and local exhaust ventilation to limit airborne exposure .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body protective suits, and respiratory protection (e.g., NIOSH-approved masks) .
  • Waste management : Avoid dust generation; use closed systems for transferring solids or liquids. Contaminated materials should be treated as hazardous waste .
  • Medical monitoring : Regularly test kidney function, serum methemoglobin levels, and urine for blood .

Q. What spectroscopic techniques are most effective for characterizing p-toluidine, and how should they be implemented?

  • FT-IR and FT-Raman : Used to identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) and vibrational modes. Samples are typically prepared as KBr pellets .
  • UV-Vis spectroscopy : Detects absorbance peaks at 204–308 nm, useful for quantifying p-toluidine in solutions. Calibration curves with correlation coefficients >0.999 ensure accuracy .
  • XRD : Reveals crystallite size changes due to lattice strain or intermolecular interactions (e.g., biofield-treated samples show 4.8% reduction in crystallite size) .

Advanced Research Questions

Q. How can reaction kinetics for p-toluidine synthesis be determined using batch reactor data?

  • Data collection : Sample the reaction mixture at 30-minute intervals and analyze conversion via HPLC .
  • Kinetic modeling : Fit data to rate equations using linear regression. For example, the reaction is first-order for both p-nitrotoluene and ammonium formate, following the equation:
    ln(11x)=kt(where x = conversion, k = rate constant)\ln\left(\frac{1}{1-x}\right) = kt \quad \text{(where $ x $ = conversion, $ k $ = rate constant)}

Catalyst concentration shows a linear relationship with kk, indicating proportionality .

Q. What strategies optimize catalyst efficiency in continuous flow reactors for p-toluidine production?

  • Catalyst loading : Increase Pd/C concentration (e.g., 0.3 equiv) to enhance hydrogen transfer efficiency. Recycled catalysts retain ~70% activity after 24 hours .
  • Reactor design : Use tubular reactors with nitrogen purging to prevent gas bubble accumulation, improving reactant-catalyst contact. Optimal conditions include a flow rate of 0.5 mL/min and 55°C .
  • Proton donor ratios : A 4:4 molar ratio of ammonium formate to acetic acid maximizes conversion (68%) by balancing pH and hydrogen availability .

Q. How do proton donor ratios and pH affect the yield and rate of p-toluidine synthesis?

  • Factorial design experiments : Vary ammonium formate (2–4 equiv) and acetic acid (2–4 equiv) in a 2² factorial design. Higher equivalents (4:4) increase conversion by 35% compared to lower ratios (2:2) due to enhanced proton availability .
  • pH impact : Lower pH (from excess acetic acid) accelerates the reaction but may deactivate the catalyst. Monitoring pH via titration or in-situ probes is critical .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reaction rate constants under varying proton donor conditions?

  • Case study : In batch experiments, (4,2) proton donor ratios (4 equiv ammonium formate, 2 equiv acetic acid) yielded higher kk values than (2,4). This contradicts expectations but is explained by pH effects—excess ammonium formate maintains a neutral pH, favoring catalyst activity .
  • Methodology : Use ANOVA to analyze factorial experiments. Fitted mean graphs reveal ammonium formate’s dominant role over acetic acid in rate enhancement .

Q. Environmental and Analytical Applications

Q. What advanced methods exist for extracting p-toluidine from wastewater in environmental studies?

  • Membrane extraction : Silicone rubber membranes achieve ~95% removal efficiency. Key parameters include pH (optimal at acidic conditions), flow rate (10 mL/min), and ionic strength (enhanced with NaCl) .
  • Biocatalytic degradation : Engineered fungal peroxygenases (UPOs) degrade p-toluidine derivatives like N,N-Bis(2-hydroxypropyl)-p-toluidine, offering eco-friendly disposal solutions .

Properties

IUPAC Name

4-methylaniline
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InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3
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InChI Key

RZXMPPFPUUCRFN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N
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Molecular Formula

C7H9N, Array
Record name P-TOLUIDINE
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Related CAS

76642-19-8, Array
Record name Benzenamine, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6021872
Record name 4-Methylbenzenamine
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Molecular Weight

107.15 g/mol
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Physical Description

P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.]
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Boiling Point

393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F
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Flash Point

188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Toluidine
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Solubility

0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7%
Record name P-TOLUIDINE
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Record name para-TOLUIDINE
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Record name p-Toluidine
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05
Record name P-TOLUIDINE
Source CAMEO Chemicals
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Record name para-TOLUIDINE
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Record name P-TOLUIDINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Toluidine
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Vapor Density

3.90 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg
Record name P-TOLUIDINE
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Record name p-Toluidine
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Record name P-TOLUIDINE
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Record name p-Toluidine
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Mechanism of Action

The in vivo covalent binding of o- and p-toluidine to rat hepatic macromolecules was investigated to determine if a relationship exists between the degree of binding for each isomer and its carcinogenic potency. The ortho-isomer has been shown to be a more potent hepatocarcinogen than the para-isomer. In addition to the macromolecular binding, the tissue distribution of each isomer was also measured. The degree of binding to hepatic macromolecules appeared to be at maximum for both at 24-28 hr following dosing. At 24 hr following dosing, the level of DNA binding of o-toluene was approximately 1.2-fold lower than that of p-toluene. The binding to RNA and protein was also lower for o-toluene than p-toluene, although the differences were not as great as that observed for DNA binding. There were subtle differences in tissue distribution for each isomer. However, in contrast to the macromolecular binding data, the area under the plasma concentration curve for o-toluene was approximately 1.8-fold greater than that for p-toluene. Based on the results of these studies, there was no direct correlation between the degree of macromolecular binding and carcinogenic potency.
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Impurities

m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w
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Color/Form

Lustrous plates or leaflets, White solid, Colorless leaflets

CAS No.

106-49-0, 26915-12-8
Record name P-TOLUIDINE
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Record name p-Toluidine
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Record name p-Toluidine
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Record name P-TOLUIDINE
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Melting Point

112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F
Record name P-TOLUIDINE
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Record name para-TOLUIDINE
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Record name P-TOLUIDINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name p-Toluidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
p-Toluidine
Reactant of Route 2
p-Toluidine
Reactant of Route 3
p-Toluidine
Reactant of Route 4
p-Toluidine
Reactant of Route 5
p-Toluidine
Reactant of Route 6
p-Toluidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.